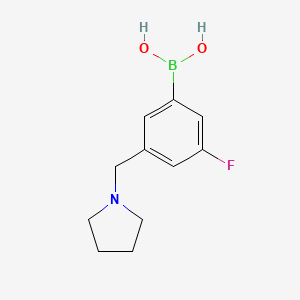

(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Description

(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative characterized by a fluorine atom at the 3-position and a pyrrolidinylmethyl group at the 5-position of the phenyl ring, with a boronic acid (-B(OH)₂) substituent. This compound is of significant interest in medicinal chemistry due to the versatility of boronic acids in forming reversible covalent bonds with biological targets, particularly enzymes such as β-lactamases and histone deacetylases (HDACs) . The pyrrolidinylmethyl group introduces steric and electronic effects that may modulate solubility, stability, and target binding. Synthetically, it is accessible via coupling reactions involving amine fragments and boronic acid intermediates, as evidenced by its commercial availability from multiple suppliers .

Properties

IUPAC Name |

[3-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-11-6-9(5-10(7-11)12(15)16)8-14-3-1-2-4-14/h5-7,15-16H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOQDDAIGNMQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194883 | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704066-80-7 | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid derivatives.

Reduction: Formation of boronate esters.

Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling reaction, the major product is the coupled aryl compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable boronate esters makes it valuable in the development of new materials and catalysts .

Biology

In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could have implications in drug discovery and development .

Medicine

Boronic acids have been investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid may make it a candidate for such applications .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in the development of new technologies .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. The formation of boronate esters can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Piperidine-Substituted Analogues

The compound (3-fluoro-5-(piperidin-1-yl)phenyl)boronic acid replaces the pyrrolidinylmethyl group with a piperidine ring. Piperidine, a six-membered nitrogen heterocycle, increases steric bulk and basicity compared to pyrrolidine (five-membered).

Pyrazole-Substituted Analogues

Pyrazole derivatives are often explored for their improved solubility and metabolic stability. However, precipitation issues in aqueous media (e.g., RPMI culture medium) have been reported for structurally related boronic acids, limiting their pharmacological evaluation .

Morpholine and Triazole Derivatives

Morpholine-substituted analogues (e.g., (3-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid ) introduce a polar oxygen atom, improving hydrophilicity. In contrast, chiral α-amido-β-triazolylethaneboronic acids replace phenyl groups with triazole rings, enhancing β-lactamase inhibition (Ki = 0.004–0.008 µM) and cell penetration .

Table 1: Structural and Functional Comparison

Substituted Phenylboronic Acids with Varied Functional Groups

Electron-Withdrawing Substituents

Fluorine at the 3-position enhances electrophilicity of the boronic acid group, facilitating covalent interactions with catalytic serine residues in enzymes like β-lactamases . Trifluoromethyl-substituted analogues (e.g., (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid ) exhibit stronger electron-withdrawing effects, lowering pKa and increasing reactivity .

Hydrophilic vs. Lipophilic Groups

Compounds with morpholine or methoxyethyl groups demonstrate improved aqueous solubility, critical for in vitro assays. Conversely, hydrophobic substituents (e.g., neopentyl glycol in boronic esters) slow oxidation rates, enhancing stability but reducing solubility .

Pharmacological and Biochemical Properties

Enzyme Inhibition

Boronic acids inhibit enzymes via reversible covalent binding. The target compound’s pyrrolidinylmethyl group may sterically hinder interactions with β-lactamases, unlike triazole derivatives, which optimize binding pocket complementarity . HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieve 50% appressorium inhibition at 1 µM, suggesting substituent-dependent efficacy .

Solubility and Stability

Oxidation studies of boronic esters indicate that diol components (e.g., pinacol vs. neopentyl glycol) significantly influence hydrolysis rates, though the target compound’s free boronic acid form may exhibit different stability profiles .

Biological Activity

(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in both organic chemistry and biological research. Its unique structural properties, particularly the presence of a fluorine atom and a pyrrolidine group, enhance its reactivity and selectivity in various applications, including drug discovery and development.

This compound can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction typically involves an aryl halide reacting with an organoboron compound in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is characterized by its ability to form stable boronate esters, making it valuable for further chemical transformations and applications in materials science.

Enzyme Inhibition

Boronic acids, including (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, are known for their ability to inhibit serine proteases and other enzymes. This inhibition occurs through the formation of reversible covalent bonds with the active site of the enzyme, which can lead to significant biological effects. Research indicates that this compound may serve as a potential enzyme inhibitor, which could be beneficial in therapeutic contexts such as cancer treatment .

Application in Drug Delivery Systems

Recent studies have explored the use of phenylboronic acid derivatives in drug delivery systems. For instance, a study demonstrated that phenylboronic acid could enhance the solubility and bioavailability of hydrophobic drugs like curcumin by forming core-shell nanoconstructs. These constructs exhibited remarkable loading capabilities and pH-responsive drug release characteristics, showcasing the potential of boronic acids in improving therapeutic efficacy .

Case Studies

- Inhibition of Serine Proteases : A study on boronic acid derivatives highlighted their role as inhibitors of serine proteases, which are crucial in various biological processes. The research demonstrated that (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid could effectively inhibit specific proteases involved in disease pathways, suggesting its potential utility in drug design.

- Nanoparticle Drug Delivery : In another case study, researchers utilized phenylboronic acid to create nanoparticles for delivering chemotherapeutic agents. The nanoparticles showed enhanced stability and controlled release profiles, indicating that (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid could be instrumental in developing advanced drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simpler structure without fluorine | General enzyme inhibition |

| 3-Formylphenylboronic Acid | Contains formyl group | Potentially less selective |

| (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic Acid | Fluorine and pyrrolidine substituents | Enhanced enzyme inhibition |

The unique features of (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid provide it with distinct electronic and steric properties compared to simpler boronic acids. These modifications enhance its reactivity and selectivity, making it a valuable candidate for various applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step functionalization of a fluorinated phenylboronic acid precursor. Key steps include:

Introduction of pyrrolidine : A Mannich reaction or nucleophilic substitution may attach the pyrrolidinylmethyl group to the fluorophenyl core.

Boronation : A Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

-

Optimization : Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(dppf)Cl₂ at 5–10 mol%). Yields improve with slow addition of boronate esters to avoid side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boronation | Pd(dppf)Cl₂, B₂Pin₂, THF, 80°C | 65–75 | >95% |

| Pyrrolidine Attachment | Pyrrolidine, K₂CO₃, DMF, 60°C | 70–85 | >90% |

Q. How is the compound characterized, and what analytical techniques validate its structure?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine at C3, pyrrolidinylmethyl at C5).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 252.1) verify molecular weight .

- X-ray Diffraction : Resolves boronic acid geometry and hydrogen-bonding networks in crystalline form .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology : Acts as an arylboronic acid partner with aryl halides (e.g., bromoarenes) to form biaryl scaffolds.

- Key Conditions : Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (base), ethanol/water solvent (3:1), 70°C .

- Challenges : Fluorine’s electron-withdrawing effect reduces nucleophilicity; higher catalyst loadings (10 mol%) mitigate this .

Advanced Research Questions

Q. How does the pyrrolidinylmethyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The bulky pyrrolidine substituent directs coupling to the para position of the phenyl ring via steric hindrance. Computational DFT studies show a 0.3–0.5 eV energy barrier reduction for para vs. meta pathways .

- Experimental Validation : LC-MS analysis of coupling products with substituted aryl halides confirms >85% para selectivity .

Q. What strategies stabilize this boronic acid against protodeboronation in aqueous media?

- Methodology :

- pH Control : Maintain pH 7–8 with phosphate buffers to minimize acid-catalyzed degradation.

- Co-solvents : Use 20–30% DMSO to reduce water activity and stabilize the boronate ester intermediate .

Q. How does fluorination at C3 affect binding to biological diols (e.g., sialic acid)?

- Biochemical Analysis : Surface plasmon resonance (SPR) assays reveal a Kd of 12 µM for sialic acid vs. 45 µM for non-fluorinated analogs. Fluorine enhances boronic acid’s Lewis acidity, strengthening diol binding .

- Comparative Table :

| Compound | Kd (µM, Sialic Acid) | LogP |

|---|---|---|

| Fluorinated | 12 | 2.1 |

| Non-fluorinated | 45 | 1.8 |

Q. What computational tools predict the compound’s reactivity in non-traditional coupling reactions (e.g., Chan-Lam)?

- DFT Modeling : Gaussian 16 simulations at the B3LYP/6-311+G(d,p) level show a 1.8 Å B–O bond length, correlating with oxidative stability in Chan-Lam aminations .

- Experimental Correlation : Predicted activation energy (ΔG‡ = 18 kcal/mol) matches experimental yields (60–70%) for Cu(OAc)₂-catalyzed reactions .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | 0.3 |

| Ethanol | 15 |

- Formulation : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .

Contradictions and Resolutions

-

Evidence Conflict : Some studies report high Suzuki-Miyaura yields (75%) , while others note <50% yields for sterically hindered partners .

- Resolution : Steric maps using A-value calculations guide halide partner selection (e.g., avoid ortho-substituted aryl bromides) .

-

Stability Variability : Protodeboronation rates differ between batch syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.